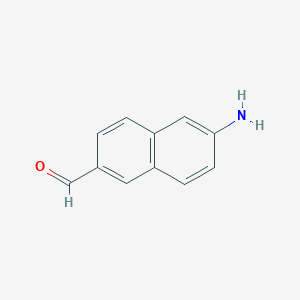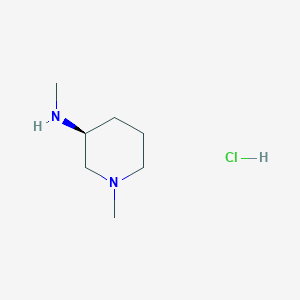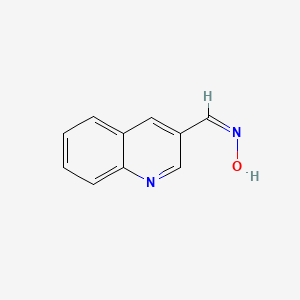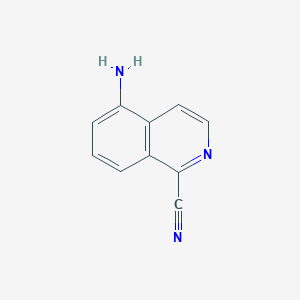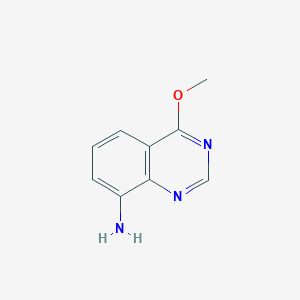
4-Methoxyquinazolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyquinazolin-8-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of a methoxy group at the 4th position and an amine group at the 8th position in the quinazoline ring structure imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazolin-8-amine typically involves the reaction of 4-methoxyanthranilic acid with formamide under reflux conditions. This reaction leads to the formation of the quinazoline ring structure . Another method involves the use of 4-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-methoxyanthranilic acid and formamide . Additionally, phase-transfer catalysis and metal-mediated reactions are also utilized in industrial settings to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group in 4-methoxy-2-nitroaniline to an amine group is a key step in its synthesis.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxyquinazolin-8-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxyquinazolin-8-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxyquinazolin-8-amine can be compared with other quinazoline derivatives:
Quinolin-8-amines: These compounds are isomerically related to this compound and serve as valuable scaffolds in organic synthesis.
Quinazolinones: These derivatives have a carbonyl group at the 4th position, which imparts different biological activities compared to this compound.
Uniqueness: The presence of both methoxy and amine groups in this compound provides a unique combination of chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives .
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
4-methoxyquinazolin-8-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,10H2,1H3 |
InChI-Schlüssel |
XVODUIPCJRSCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC2=C1C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
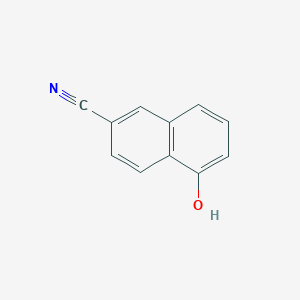
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)



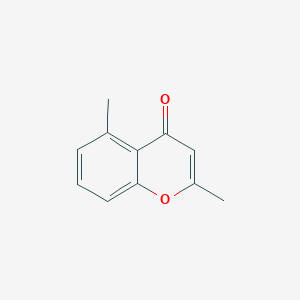
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
